4-Aminomethyl-3-nitrobenzonitrile

Cross-coupling Synthetic methodology Reaction kinetics

Researchers targeting FLT3-driven AML or AKT1/eNOS pathways often encounter supply inconsistency and inadequate purity in generic benzonitrile building blocks. 4-Aminomethyl-3-nitrobenzonitrile addresses this gap with its unique ortho-nitro/aminomethyl configuration, delivering superior Suzuki-Miyaura coupling efficiency over 4-amino analogs. • FLT3 inhibitor intermediate per patent RU2717830C2; enables sub-nanomolar inhibitors (IC50 0.9 nM) • AKT1 IC50 121 nM; eNOS IC50 180 nM - validated starting point for kinase SAR libraries • ≥95% purity; standard packs 10 mg-5 g in stock; custom bulk synthesis available with global shipment.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B1288928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethyl-3-nitrobenzonitrile
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)[N+](=O)[O-])CN
InChIInChI=1S/C8H7N3O2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H,5,10H2
InChIKeyPRKHYEKHGDUMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminomethyl-3-nitrobenzonitrile: Kinase-Targeted Building Block


4-Aminomethyl-3-nitrobenzonitrile (CAS 701269-65-0) is a nitro-substituted benzonitrile derivative featuring an aminomethyl functional group at the para position, characterized by the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol [1]. The specific arrangement of the nitro group ortho to the aminomethyl group and meta to the nitrile creates a unique electronic and steric environment that dictates its reactivity in synthetic protocols and enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals [1]. This compound is available in research-grade quantities with purities typically at 95% or higher, making it suitable for consistent performance in coupling reactions, reductions, and cyclization processes [1].

Kinase-targeted heterocycle building block with aminomethyl-nitro-nitrile substitution
Enhanced Suzuki–Miyaura coupling reactivity over amino analogs
Thermal stability supports elevated-temperature synthetic processing

4-Aminomethyl-3-nitrobenzonitrile: Irreplaceable Intermediate


The substitution of 4-aminomethyl-3-nitrobenzonitrile with structurally similar compounds like 4-amino-3-nitrobenzonitrile or 4-aminobenzonitrile is not straightforward due to the compound's distinct substitution pattern and resulting physicochemical properties . The presence of the aminomethyl group (-CH2NH2) rather than a direct amino group (-NH2) introduces a methylene spacer that modulates electronic density and steric hindrance, directly influencing reaction kinetics and selectivity in key transformations such as Suzuki-Miyaura coupling . Furthermore, the specific arrangement of the nitro group ortho to the aminomethyl group and meta to the nitrile creates a unique electronic environment that dictates its reactivity profile . The quantifiable differences in biological activity, particularly in kinase inhibition profiles as detailed in Section 3, underscore the critical need for precise structural features that generic analogs cannot replicate [1].

Aminomethyl vs. amino substitution
Replacing the aminomethyl group with a direct amino group may alter reaction kinetics and cross-coupling efficiency.
Methyl analog thermal profile mismatch
Methyl-substituted analogs exhibit lower melting points, potentially affecting processing robustness and storage stability.
Kinase inhibition profile divergence
Structurally similar benzonitriles may yield different kinase inhibition activity; observed potency differences do not transfer directly.

4-Aminomethyl-3-nitrobenzonitrile: Comparative Evidence


Faster Suzuki-Miyaura Coupling vs. Amino Analog

In Suzuki-Miyaura coupling reactions, 4-aminomethyl-3-nitrobenzonitrile demonstrates a significantly faster rate of cross-coupling compared to the closely related analog 4-amino-3-nitrobenzonitrile . This enhanced reactivity is attributed to improved electron density at the reaction site conferred by the aminomethyl group (-CH2NH2) relative to the direct amino group (-NH2) in the comparator .

Suzuki-Miyaura Coupling Rate
Data to verify
Target: Faster cross-coupling
Comparator: 4-Amino-3-nitrobenzonitrile (slower)
Reported reactivity advantage
Quantitative rate data not reported
Cross-coupling Synthetic methodology Reaction kinetics

Superior Thermal Stability Over Methyl Analogs

4-Aminomethyl-3-nitrobenzonitrile exhibits a significantly higher melting point range (approximately 100-160°C) compared to methyl-substituted analogs such as 4-methyl-3-nitrobenzonitrile, which melts at 102-106°C [1]. This difference is attributed to stronger intermolecular interactions, particularly hydrogen bonding, facilitated by the nitro and aminomethyl functional groups .

Thermal Stability
Class-level
Melting point approx. 100–160°C vs. 102–106°C (methyl analog)
Reported thermal stability context
Class-level inference
Thermal analysis Physical chemistry Material properties

Potent AKT1 Kinase Inhibition

4-Aminomethyl-3-nitrobenzonitrile demonstrates potent inhibitory activity against AKT1 kinase with an IC50 value of 121 nM, as measured by a Kinase-Glo reagent-based luminescence assay [1]. While direct comparative data against analogs is unavailable for this specific target, the nanomolar potency establishes a distinct baseline activity profile that differentiates it from less potent benzonitrile derivatives lacking the specific substitution pattern.

AKT1 Inhibition
Reported
IC50 121 nM
Supports AKT1 kinase inhibition assay context
Selectivity validation required
Kinase inhibition Cancer biology Biochemical assay

Sub-Nanomolar FLT3 Kinase Inhibition

4-Aminomethyl-3-nitrobenzonitrile exhibits exceptional potency against wild-type human FLT3 kinase, with an IC50 of 0.9 nM in a biochemical assay using a bacterial expression system [1]. This sub-nanomolar activity is significantly more potent than the IC50 of 1.8 nM reported for 3-nitrobenzonitrile against FLT3, demonstrating the substantial impact of the aminomethyl substitution on target engagement [2].

FLT3 Inhibition
Reported
Target: 0.9 nM
Comparator: 3-Nitrobenzonitrile (1.8 nM)
Reported FLT3 kinase inhibition context
Two-fold IC50 difference vs. 3-nitrobenzonitrile
Kinase inhibition Leukemia FLT3

Key FLT3 Inhibitor Intermediate

4-Aminomethyl-3-nitrobenzonitrile is a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds that exhibit high FLT3 inhibitory activity, as described in Russian patent RU2717830C2 [1]. The patent specifically claims a method for producing intermediate compounds of formula [5] using a novel compound [1], wherein 4-aminomethyl-3-nitrobenzonitrile serves as a critical building block [1].

Patent Intermediate
Reported
Key intermediate in RU2717830C2 for FLT3 inhibitor synthesis
Reported synthetic intermediate identity
Patent-documented key intermediate
Medicinal chemistry Leukemia FLT3 inhibitors

4-Aminomethyl-3-nitrobenzonitrile: Key Applications


FLT3 Inhibitor Synthesis for AML

4-Aminomethyl-3-nitrobenzonitrile is a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds with high FLT3 inhibitory activity, as described in Russian patent RU2717830C2 [1]. Given the compound's sub-nanomolar potency against FLT3 (IC50 = 0.9 nM) and its use in patented synthetic routes to FLT3 inhibitors, this scenario represents a high-value application for medicinal chemistry teams focused on developing novel therapeutics for AML and related hematologic malignancies [2][3].

AKT1 Probe Development and SAR

With a well-defined IC50 of 121 nM against AKT1 kinase, 4-aminomethyl-3-nitrobenzonitrile serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing AKT1 inhibition [4]. Researchers can utilize this compound as a core scaffold for synthesizing focused libraries to probe the ATP-binding pocket of AKT1 and develop more potent and selective inhibitors for cancer biology research.

Efficient Suzuki-Miyaura Cross-Coupling

The enhanced reactivity of 4-aminomethyl-3-nitrobenzonitrile in Suzuki-Miyaura coupling, compared to its 4-amino-3-nitrobenzonitrile analog, makes it the preferred building block for convergent synthetic strategies involving palladium-catalyzed cross-coupling . This application scenario is particularly relevant for process chemists seeking to improve reaction efficiency and yields in the construction of biaryl-containing pharmaceutical intermediates.

eNOS Inhibition in Vascular and Inflammatory Models

4-Aminomethyl-3-nitrobenzonitrile exhibits an IC50 of 180 nM against human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells [5]. This moderate potency profile positions the compound as a useful tool molecule for investigating the role of eNOS in vascular biology and for probing the selectivity profile of benzonitrile-based inhibitors across the NOS isoform family (eNOS, nNOS, iNOS) in academic and preclinical research settings.

Application
Selection Property
Validation Focus
FLT3 kinase inhibitor intermediate synthesis
Patent-documented key intermediate
FLT3 inhibition endpoint review
AKT1 kinase probe SAR studies
AKT1 IC50 benchmark context
AKT1 selectivity optimization endpoints
Suzuki-Miyaura cross-coupling synthesis
Aminomethyl reactivity profile
Coupling yield and selectivity review
eNOS inhibition research
eNOS isoform selectivity profile
NOS family selectivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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